An In-depth Technical Guide on 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 497261-38-8)
An In-depth Technical Guide on 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 497261-38-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the tetrahydro-γ-carboline class. This molecule has garnered significant interest in medicinal chemistry, particularly for its role as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document outlines its chemical properties, a proposed synthetic route based on established methodologies, and its known biological activities and mechanism of action. Due to the limited availability of specific experimental data in the public domain, this guide also highlights areas where further research is required to fully characterize this compound.
Chemical and Physical Properties
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a brominated derivative of the tetracyclic tetrahydro-γ-carboline scaffold. The presence of the bromine atom at the 8th position significantly influences its electronic properties and potential for further chemical modification.
Table 1: Physicochemical Properties of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
| Property | Value | Source |
| CAS Number | 497261-38-8 | [1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Appearance | Not specified in literature (likely a solid) | - |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [2] |
Synthesis and Characterization
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through the well-established Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a cyclic ketone.
Proposed Experimental Protocol: Fischer Indole Synthesis
This proposed protocol is based on general procedures for the synthesis of 8-substituted tetrahydro-γ-carbolines.[3]
Reaction Scheme:
Materials:
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(4-bromophenyl)hydrazine hydrochloride
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4-piperidone hydrochloride monohydrate
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Ethanol
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Concentrated Hydrochloric Acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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A mixture of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4-piperidone hydrochloride monohydrate (1.1 eq) in ethanol is prepared in a round-bottom flask.
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A catalytic amount of concentrated hydrochloric acid is added to the mixture.
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The reaction mixture is heated to reflux and stirred for a specified time (monitoring by TLC is recommended to determine completion).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Note: The specific reaction time, temperature, and purification solvent system would need to be optimized for this particular substrate.
Characterization Data
Specific spectroscopic data for 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not currently available in the peer-reviewed literature. The following table outlines the expected analytical characterization that should be performed.
Table 2: Required Analytical Data for Characterization
| Analysis | Expected Information |
| ¹H-NMR | Chemical shifts and coupling constants for aromatic and aliphatic protons. |
| ¹³C-NMR | Chemical shifts for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, C=C, and C-Br bonds. |
| Melting Point | A sharp melting point range indicating the purity of the compound. |
Biological Activity and Mechanism of Action
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. CFTR is a chloride and bicarbonate channel, and mutations in the CFTR gene cause cystic fibrosis. Potentiators are small molecules that enhance the channel gating function of the CFTR protein, thereby increasing ion transport.
Role as a CFTR Potentiator
Studies on analogs have shown that compounds with the tetrahydro-γ-carboline core can rescue the gating defect of mutant CFTR proteins, such as the F508del and G551D mutations. While the specific efficacy and potency of the 8-bromo derivative have not been reported, its structural similarity to active compounds suggests it would likely exhibit similar activity.
Signaling Pathway and Mechanism of Action
CFTR channel gating is a complex process involving ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) and phosphorylation of the regulatory (R) domain. In many CF-causing mutants, the channel remains closed despite the presence of ATP. CFTR potentiators are thought to bind to the CFTR protein and allosterically modulate its conformation to favor the open state, thus restoring the flow of ions.
The following diagram illustrates the general mechanism of CFTR potentiation.
Caption: General mechanism of CFTR potentiation by small molecules.
Experimental Workflow for Assessing CFTR Potentiator Activity
The activity of CFTR potentiators is typically assessed using electrophysiological techniques, such as the Ussing chamber assay, or with cell-based fluorescence assays.
Caption: Experimental workflow for evaluating CFTR potentiator activity.
Other Potential Biological Activities
While the primary focus has been on its role as a CFTR potentiator, the broader class of γ-carbolines has been investigated for a range of other biological activities, including:
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Anticancer Activity: Some γ-carboline derivatives have shown potent inhibitory activity against various cancer cell lines.[3]
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Neuropharmacological Effects: The structural similarity of the carboline scaffold to various neurotransmitters suggests potential applications in treating neurological disorders.
Future Directions
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a promising scaffold for the development of novel therapeutics. Key areas for future research include:
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Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic and physical characterization are essential for facilitating further research.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the tetrahydro-γ-carboline core, particularly at the bromine position, could lead to the discovery of more potent and selective CFTR potentiators.
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Elucidation of the Precise Binding Site: Computational docking and experimental studies are needed to determine the exact binding site and molecular interactions of this compound with the CFTR protein. This knowledge would enable rational drug design for next-generation modulators.
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Investigation of Other Therapeutic Applications: Exploring the potential of this compound and its derivatives in other disease areas, such as oncology and neurology, is warranted based on the known activities of the γ-carboline class.
Conclusion
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a valuable chemical entity with demonstrated potential as a CFTR potentiator. While a complete dataset for this specific molecule is not yet available, the existing knowledge of the tetrahydro-γ-carboline class provides a strong foundation for its further investigation and development. This technical guide serves as a resource for researchers in the field, summarizing the current state of knowledge and highlighting the key areas for future exploration to unlock the full therapeutic potential of this promising compound.
